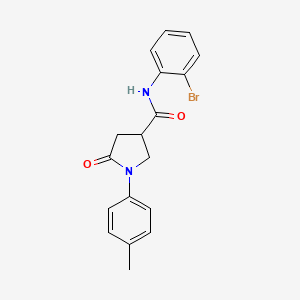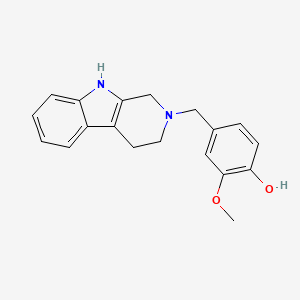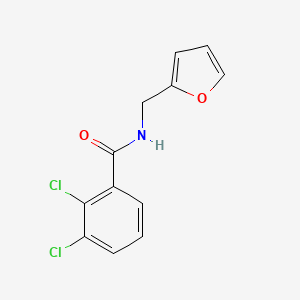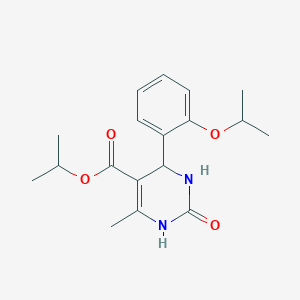
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be studied in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, the compound could be studied in combination with other drugs to determine its synergistic effects and potential for combination therapy.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenyl hydrazine with chalcone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied extensively for its biological activities. It has been found to exhibit significant anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-8-6-7-11-22(17)25-23(19-12-14-20(26-2)15-13-19)16-21(24-25)18-9-4-3-5-10-18/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNTJZILZSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)


![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)


![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)